

# Decoding Synergistic Alliances: A Comparative Guide to Ceftazidime Combination Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Ceftazidime |
| Cat. No.:      | B8180308    |

[Get Quote](#)

For Immediate Release

In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics to enhance their efficacy is a critical area of research. This guide provides an in-depth comparison of the synergistic effects of ceftazidime, a third-generation cephalosporin, with various antimicrobial compounds. The following sections detail the quantitative synergistic data, experimental methodologies, and the underlying mechanisms of action for these combinations, offering valuable insights for researchers, scientists, and drug development professionals.

## Quantitative Assessment of Synergy

The synergistic potential of ceftazidime in combination with other antimicrobial agents has been rigorously evaluated using in vitro models. The primary metrics for quantifying synergy are the Fractional Inhibitory Concentration Index (FICI) and the reduction in bacterial load ( $\log_{10}$  CFU/mL). A summary of key findings is presented below.

## Table 1: Synergistic Activity of Ceftazidime Combinations Determined by Checkerboard Assay

| Combination              | Target Organism(s)                                                               | Key Findings                                                                                                 | FICI                                                                                   | Reference(s) |
|--------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|--------------|
| Ceftazidime + Avibactam  | Carbapenem-Resistant Enterobacteriales (CRE), Pseudomonas aeruginosa             | Avibactam restores the activity of ceftazidime against many beta-lactamase-producing bacteria.               | Not typically expressed as FICI; synergy is inherent in the combination drug's design. | [1][2][3]    |
| Ceftazidime + Fosfomycin | Multidrug-Resistant Pseudomonas aeruginosa                                       | Significant synergistic activity observed, restoring susceptibility in resistant strains.                    | Synergy confirmed by checkerboard analysis.                                            | [4][5][6]    |
| Ceftazidime + Tobramycin | Pseudomonas aeruginosa                                                           | Synergism demonstrated, especially at declining antibiotic concentrations below the MIC.                     | FICI of 0.37 indicated synergism with a modified macrotitration technique.             | [7]          |
| Ceftazidime + Aztreonam  | Metallo-β-lactamase (MBL)-producing Carbapenem-Resistant Enterobacteriales (CRE) | Potent synergy against MBL-producing strains, where avibactam protects aztreonam from other beta-lactamases. | 90.7% of 150 CRKP strains showed synergy (FICI ≤0.5).                                  | [8]          |

|                                          |                                           |                                                                                            |                                                                                         |     |
|------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|-----|
| Ceftazidime-<br>Avibactam +<br>Meropenem | KPC-producing<br>Klebsiella<br>pneumoniae | Remarkable<br>synergistic<br>activity, restoring<br>susceptibility to<br>both antibiotics. | Not explicitly<br>stated, but<br>synergy was<br>confirmed in<br>checkerboard<br>assays. | [9] |
|------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|-----|

FICI Interpretation:  $\leq 0.5$  = Synergy;  $> 0.5$  to  $4$  = Indifference/Additive;  $> 4$  = Antagonism.[[10](#)][[11](#)][[12](#)]

**Table 2: Bactericidal Activity of Ceftazidime Combinations from Time-Kill Assays**

| Combination                                             | Target Organism(s)                                                    | Key Findings                                                                                                                 | Log10 CFU/mL Reduction                                               | Reference(s)                               |
|---------------------------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|--------------------------------------------|
| Ceftazidime +<br>Tobramycin                             | Hypermutable<br>Pseudomonas<br>aeruginosa                             | High-dose<br>combinations<br>provided $>6$<br>log10 initial<br>killing and<br>suppressed<br>resistance.                      | $>6$                                                                 | [ <a href="#">13</a> ]                     |
| Ceftazidime-<br>Avibactam +<br>Fosfomycin               | Multidrug-<br>Resistant<br>Pseudomonas<br>aeruginosa                  | In a murine<br>infection model,<br>the combination<br>significantly<br>reduced bacterial<br>load compared to<br>monotherapy. | $\sim 2-5$ log<br>reduction<br>compared to<br>stasis and<br>control. | [ <a href="#">4</a> ][ <a href="#">6</a> ] |
| Ceftazidime-<br>Avibactam +<br>Amikacin or<br>Aztreonam | Carbapenem-<br>Resistant K.<br>pneumoniae and<br>MDR P.<br>aeruginosa | Synergistic killing<br>observed against<br>the majority of<br>tested strains.                                                | $\geq 2.15$                                                          | [ <a href="#">14</a> ]                     |

Synergy in time-kill assays is generally defined as a  $\geq 2\text{-log}_{10}$  decrease in CFU/mL between the combination and its most active single agent.[15]

## Experimental Protocols

The assessment of antibiotic synergy relies on standardized and reproducible experimental protocols. The two most common *in vitro* methods are the checkerboard assay and the time-kill curve assay.

### Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI.

Methodology:

- Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Plate Setup: One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone are also included.
- Inoculation: Each well is inoculated with a standardized bacterial suspension (typically  $5 \times 10^5$  CFU/mL).
- Incubation: The plate is incubated at 35-37°C for 16-24 hours.
- Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The FICI is then calculated using the following formula:  $\text{FICI} = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$ .[16][17][18]







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. The  $\beta$ -Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime-Avibactam (Avycaz): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftazidime-Avibactam in Combination With Fosfomycin: A Novel Therapeutic Strategy Against Multidrug-Resistant *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Study on the invitro synergistic susceptibility and biofilm inhibition mechanism of ceftazidime-avibactam combined with aztreonam against carbapenem-resistant *Klebsiella pneumoniae* [frontiersin.org]
- 9. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacteriales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against *Aspergillus fumigatus* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of ceftazidime plus tobramycin combination dosage regimens against hypermutable *Pseudomonas aeruginosa* isolates at simulated epithelial lining fluid concentrations in a dynamic in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Synergy of Ceftazidime-Avibactam in Combination with Meropenem, Amikacin, Aztreonam, Colistin, or Fosfomycin against Well-Characterized Multidrug-Resistant *Klebsiella pneumoniae* and *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Checkerboard synergy testing [bio-protocol.org]

- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Decoding Synergistic Alliances: A Comparative Guide to Ceftazidime Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8180308#assessing-the-synergistic-effect-of-ceftazidime-with-other-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)